![molecular formula C20H13ClFN3OS B2578557 3-氯-N-(4-氟苯并[d]噻唑-2-基)-N-(吡啶-3-基甲基)苯甲酰胺 CAS No. 895010-89-6](/img/structure/B2578557.png)
3-氯-N-(4-氟苯并[d]噻唑-2-基)-N-(吡啶-3-基甲基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research. It is a synthetic compound that has been synthesized using various methods. This compound has shown promising results in various scientific applications, and its mechanism of action has been studied extensively.
科学研究应用
抗癌活性
对氟取代化合物(如苯并[b]吡喃及其衍生物)的研究显示出有希望的抗癌特性。例如,新型氟取代苯并[b]吡喃化合物在低浓度下对肺癌细胞系表现出显着的抗癌活性,这表明氟原子在药物设计中利用其独特性质开发新治疗剂的潜在途径(Hammam 等人,2005)。
抗菌活性
取代的 2-氨基苯并噻唑衍生物的合成和评估表明,这些化合物表现出显着的抗菌活性。这表明苯并噻唑衍生物(类似于所讨论的化合物)在应对抗菌素耐药性挑战方面具有潜力,从而有助于开发新的抗菌剂 (Anuse 等人,2019)。
血管内皮生长因子受体-2 (VEGFR-2) 的抑制剂
取代的苯甲酰胺已被确定为 VEGFR-2 激酶活性的有效且选择性抑制剂。这些化合物在抑制 VEGFR-2 方面表现出显着的选择性和功效,表明它们在通过抑制血管生成靶向癌症生长和转移的新治疗剂的开发中具有潜在应用 (Borzilleri 等人,2006)。
抗结核活性
噻唑-氨基哌啶杂化类似物已被合成并评估其对结核分枝杆菌的活性。这些研究突出了噻唑类化合物在开发结核病新疗法中的潜力,特别是在对常规药物产生耐药性的情况下 (Jeankumar 等人,2013)。
属性
IUPAC Name |
3-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClFN3OS/c21-15-6-1-5-14(10-15)19(26)25(12-13-4-3-9-23-11-13)20-24-18-16(22)7-2-8-17(18)27-20/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWWCKIOECICUBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC=C4S3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClFN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

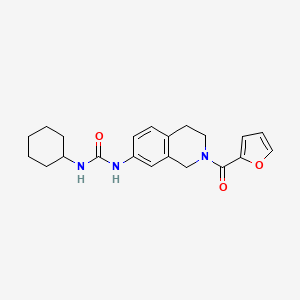
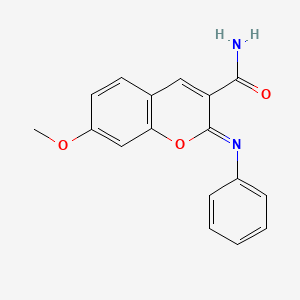
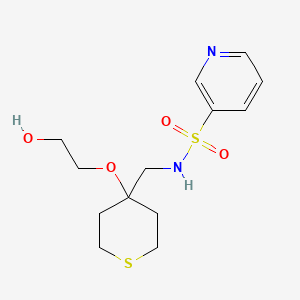

![[2-(1-Methyl-2-phenylindol-3-yl)-2-oxoethyl] 3-aminopyrazine-2-carboxylate](/img/structure/B2578483.png)
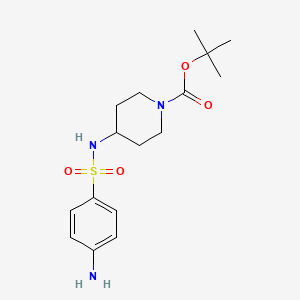
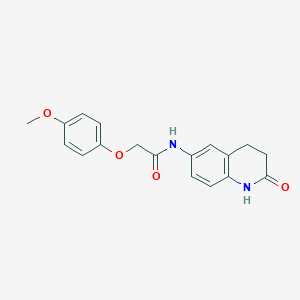
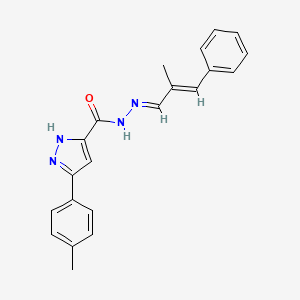
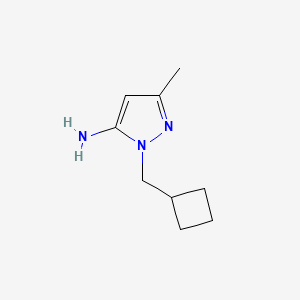
![2-(Bromomethyl)bicyclo[2.2.1]heptane](/img/structure/B2578490.png)
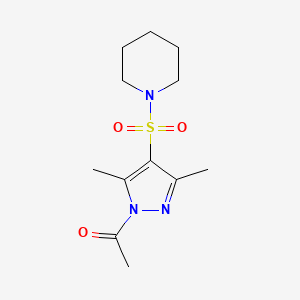
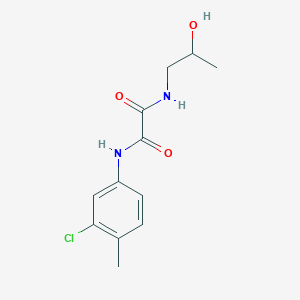
![N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-imidazole-5-carboxamide](/img/structure/B2578494.png)
![Methyl 4-[(5-chloro-2-methoxyphenyl)amino]-6-ethoxyquinoline-2-carboxylate](/img/structure/B2578497.png)